molecular formula C21H14F6O5 B611272 Tecarfarin CAS No. 867257-26-9

Tecarfarin

Cat. No.: B611272
CAS No.: 867257-26-9
M. Wt: 460.3 g/mol
InChI Key: QFLNTQDOVCLQKW-UHFFFAOYSA-N
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Description

Tecarfarin is a vitamin K antagonist that is under development for use as an anticoagulant. It is designed to provide more uniform and stable anticoagulation compared to traditional anticoagulants like warfarin. This compound is particularly notable for its potential to minimize interactions with other drugs, making it a promising candidate for patients with complex medication regimens .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tecarfarin is synthesized through a series of chemical reactions involving the coupling of 4-hydroxycoumarin with a benzoate derivative. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Tecarfarin primarily undergoes hydrolysis and reduction reactions. It is stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Tecarfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is essential for the activation of vitamin K-dependent clotting factors. By inhibiting VKOR, this compound prevents the formation of active clotting factors, thereby reducing the risk of blood clots. Unlike warfarin, this compound is metabolized by human carboxylesterase 2 (hCE2) rather than the cytochrome P450 system, which reduces the potential for drug-drug interactions .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s primary advantage over these similar compounds is its metabolism by human carboxylesterase 2 (hCE2), which minimizes interactions with other drugs metabolized by the cytochrome P450 system. This makes this compound a safer option for patients on multiple medications .

Properties

IUPAC Name

(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) 4-[(4-hydroxy-2-oxochromen-3-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6O5/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30/h2-9,28H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLNTQDOVCLQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235788
Record name Tecarfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867257-26-9
Record name Tecarfarin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867257269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tecarfarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tecarfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECARFARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1479YT50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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